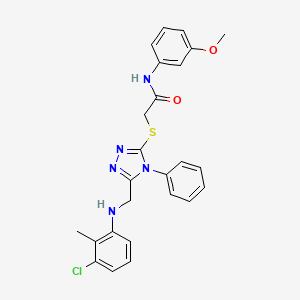

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:

- 1,2,4-triazole core: Substituted at position 4 with a phenyl group and at position 5 with a (3-chloro-2-methylphenyl)amino methyl group.

- Thioether bridge: Connects the triazole to an acetamide group.

The 3-chloro-2-methylphenyl group likely improves lipophilicity and target binding, while the 3-methoxyphenyl may influence pharmacokinetics. This structure is hypothesized to exhibit anticancer or antimicrobial properties, based on analogous triazole-acetamide derivatives .

Propriétés

Numéro CAS |

539809-72-8 |

|---|---|

Formule moléculaire |

C25H24ClN5O2S |

Poids moléculaire |

494.0 g/mol |

Nom IUPAC |

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |

Clé InChI |

XICUVMAGMISQMZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |

Origine du produit |

United States |

Méthodes De Préparation

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization of hydrazide precursors. A common approach involves:

-

Hydrazide Intermediate : Condensation of a substituted hydrazide (e.g., 3-((4-methoxyphenyl)amino)propanehydrazide) with a carbonyl compound (e.g., phenyl isocyanate) to form semicarbazide or thiosemicarbazide derivatives.

-

Cyclization : Treatment with a base (e.g., KOH) to induce intramolecular cyclization, yielding the triazolone or triazolethione intermediate.

Example Reaction :

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic substitution. Key steps include:

-

Chloroacetamide Activation : Reaction of 2-chloroacetamide with the triazolethione intermediate in the presence of a base (e.g., KOH, KCO) to form the thioether linkage.

-

Aminomethyl Substitution : Alkylation of the triazole nitrogen with a 3-chloro-2-methylphenylaminomethyl group, typically via a halogenated intermediate (e.g., bromo- or chloroacetamide).

General Procedure :

-

Triazolethione Synthesis :

-

Acetamide Coupling :

Aminomethyl Group Incorporation

The 3-chloro-2-methylphenylaminomethyl substituent is introduced via reductive amination or alkylation:

-

Reductive Amination :

-

Alkylation :

Optimized Reaction Conditions

Critical Step :

-

S-Alkylation : Requires anhydrous conditions to prevent hydrolysis of the triazolethione intermediate.

Analytical Characterization

Spectroscopic Data

Challenges and Solutions

Comparative Synthesis Pathways

| Pathway | Steps | Advantages | Limitations |

|---|---|---|---|

| Method A | 1. Triazolethione synthesis 2. S-alkylation with chloroacetamide | High yield (75–85%) | Requires anhydrous conditions |

| Method B | 1. Reductive amination 2. Acetamide coupling | Flexible for diverse substituents | Lower yields (60–70%) |

Reference Data :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.

Biologie

Biologiquement, le composé s’est avéré prometteur pour interagir avec diverses enzymes et récepteurs, ce qui en fait un candidat potentiel pour le développement de médicaments. Sa capacité à inhiber certaines enzymes peut être exploitée pour concevoir des inhibiteurs de maladies telles que le cancer et les infections bactériennes.

Médecine

En médecine, le composé est exploré pour son potentiel en tant qu’agent anti-inflammatoire, antimicrobien et anticancéreux. Sa structure unique lui permet de se lier sélectivement aux cibles biologiques, réduisant les effets secondaires et augmentant l’efficacité.

Industrie

Sur le plan industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique ou une conductivité électrique améliorées.

Applications De Recherche Scientifique

Structure and Composition

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₄H₂₃ClN₄OS

- Molecular Weight : 498.43 g/mol

- CAS Number : 68227-78-1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7, with IC₅₀ values below 100 μM . The mechanism often involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways.

Antimicrobial Properties

Triazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance this activity by increasing the compound's affinity for microbial targets.

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study published in PMC, derivatives similar to the target compound were tested against various cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most active compounds induced apoptosis through mitochondrial pathways, suggesting that structural modifications could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation into the anti-inflammatory effects of related triazole compounds highlighted their potential as therapeutic agents for conditions like arthritis. In silico studies indicated strong binding affinities to 5-LOX, warranting further exploration into their clinical applications .

Mécanisme D'action

Le mécanisme d’action de 2-((5-(((3-Chloro-2-méthylphényl)amino)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)-N-(3-méthoxyphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole du composé peut former des liaisons hydrogène et des interactions hydrophobes avec les résidus d’acides aminés dans les sites actifs des enzymes, inhibant ainsi leur activité. Cette inhibition peut perturber des voies biologiques critiques, conduisant aux effets thérapeutiques souhaités.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison

Key Observations:

The thiophene substituent () introduces aromatic heterocyclic character, which may modulate electronic properties and metabolic stability .

Role of Methoxy Groups: The 3-methoxyphenyl in the target compound’s acetamide moiety likely improves solubility compared to non-polar substituents (e.g., ’s 3-chloro-2-methylphenyl), balancing hydrophobicity for optimal bioavailability .

Synthetic Pathways :

- Most analogues (e.g., ) are synthesized via S-alkylation of triazole thiols with chloroacetamides. The target compound likely follows a similar route .

Biological Activity Trends :

- Compounds with chloro and methoxy substituents (e.g., target compound, ) show inferred anticancer activity, aligning with studies on triazole derivatives targeting kinases or apoptosis pathways .

- Thiophene-containing derivatives () may exhibit broader antimicrobial effects due to enhanced interaction with bacterial enzymes .

Limitations:

- Limited quantitative data (e.g., IC₅₀ values) in the provided evidence restricts direct efficacy comparisons.

- Molecular docking or in vitro studies are needed to validate inferred activities.

Activité Biologique

The compound 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential as a urease inhibitor.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 498.43 g/mol. The structure features a triazole ring that is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In a study evaluating various triazole-based acetamide derivatives against the HepG2 liver cancer cell line, it was found that compounds with specific substitutions exhibited significant anti-proliferative effects. For instance:

| Compound | Cell Viability IC50 Value (µg/mL) | Hemolytic Activity (%) |

|---|---|---|

| 7f | 16.782 | 1.19 ± 0.02 |

| 7a | 20.667 | 2.46 ± 0.31 |

| 7b | 33.565 | 2.43 ± 0.11 |

| Sorafenib | 5.971 | - |

Compound 7f , which features two methyl groups on the phenyl ring, demonstrated the highest anticancer activity with an IC50 value of , indicating strong potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been investigated using methods such as the DPPH radical scavenging assay. Compounds derived from similar structures have shown promising results in scavenging free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 88.6 |

| 19 | 87.7 |

| 21 | 78.6 |

These findings suggest that modifications to the triazole framework can enhance antioxidant properties, making these compounds valuable in combating oxidative stress-related diseases .

Urease Inhibition

Urease inhibitors have gained attention due to their potential therapeutic applications in treating conditions like kidney stones and peptic ulcers. The synthesis of thiourea hybrids incorporating the 3-chloro-2-methylphenyl moiety has shown promising urease inhibitory activity:

| Compound ID | Urease Inhibition (%) |

|---|---|

| 4d | Significant |

| 4e | Moderate |

These compounds demonstrated effective inhibition compared to standard urease inhibitors, suggesting that further exploration could lead to novel treatments for urease-related disorders .

Q & A

Q. What are the key synthetic pathways and characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting from triazole precursors and functionalized acetamides. A common method includes:

- Step 1 : Condensation of 3-chloro-2-methylaniline with a triazole-thiol intermediate under basic conditions (e.g., KOH/ethanol) .

- Step 2 : Thioether linkage formation via nucleophilic substitution, monitored by Thin Layer Chromatography (TLC) .

- Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) . Characterization relies on Nuclear Magnetic Resonance (NMR) (1H and 13C for functional group confirmation), Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for identifying thioether (C-S) and amide (N-H) bonds .

Q. How is the compound initially screened for biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What structural features influence its reactivity and bioactivity?

- The 1,2,4-triazole core enables hydrogen bonding with biological targets .

- The thioether bridge enhances metabolic stability compared to ether analogs .

- Substituents like the 3-methoxyphenyl group modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Catalyst use : Triethylamine accelerates amide bond formation . Yield improvements (from ~60% to >80%) are achievable via iterative TLC monitoring and gradient chromatography .

Q. What methodologies resolve contradictions in reported bioactivity data?

- Dose-response validation : Replicate assays across multiple cell lines or microbial strains to confirm activity thresholds .

- Structural analogs testing : Compare derivatives (e.g., furan vs. pyridine substituents) to isolate substituent-specific effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity variations due to conformational flexibility .

Q. How is the structure-activity relationship (SAR) of the triazole moiety investigated?

- Systematic substitution : Replace the phenyl group with heterocycles (e.g., pyridine, furan) and assess activity changes .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors . Example SAR table:

| Substituent (R) | Bioactivity (IC50, μM) | Notes |

|---|---|---|

| Phenyl | 12.3 ± 1.2 | Baseline |

| 4-Fluorophenyl | 8.9 ± 0.8 | Enhanced lipophilicity |

| Pyridin-2-yl | >50 | Reduced binding affinity |

| Data derived from |

Q. What advanced techniques elucidate its mechanism of action?

- X-ray crystallography : Resolve protein-ligand complexes (e.g., with kinase targets) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- RNA-seq profiling : Identify downstream gene expression changes in treated cells .

Methodological Considerations for Contradictory Data

- Batch variability : Ensure consistent purity (>95% by HPLC) across experimental replicates .

- Assay conditions : Standardize buffer pH and temperature to minimize false negatives .

- Metabolic stability : Use liver microsomes to assess degradation rates, which may explain potency discrepancies in vivo vs. in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.